8-Amino-Inosine

Übersicht

Beschreibung

8-Aminoadenosine is a synthetic nucleoside analog where the adenine base is modified with an amino group at the 8-position.

- Chemical Properties: Molecular Formula: C₁₀H₁₂N₆O₄ Molecular Weight: 296.24 g/mol (calculated from ). Key Feature: The 8-amino substitution disrupts canonical base pairing, altering interactions with enzymes and receptors .

- Biological Significance: Acts as a substrate for human concentrative nucleoside transporters (hCNTs), influencing cellular uptake of nucleosides .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-Inosine typically involves the condensation of a purine base with a sugar moiety. One common method involves the reaction of 8-amino-6-chloropurine with a protected ribose derivative under acidic conditions, followed by deprotection to yield the desired nucleoside .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high purity and yield. Techniques such as crystallization, chromatography, and recrystallization are commonly used in the purification process .

Analyse Chemischer Reaktionen

Types of Reactions

8-Amino-Inosine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its dihydro forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various alkylated or acylated nucleosides .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

CD38 Inhibition

8-Amino-Inosine (also referred to as 8-NH2-N1-IMP) has been identified as a potent inhibitor of CD38, an enzyme implicated in various pathological conditions including cancer and inflammation. Its inhibitory potency is characterized by an IC50 value of 7.6 μM, making it one of the most effective small non-covalent inhibitors reported for CD38 activity. This compound's ability to inhibit CD38-mediated hydrolysis of cyclic ADP-ribose (cADPR) positions it as a promising candidate for drug development aimed at diseases where CD38 plays a critical role .

Table 1: Inhibitory Potency of this compound Derivatives

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| 8-Amino-N1-IMP | 7.6 | Inhibits CD38-mediated cADPR hydrolysis |

| 8-NH2-cIDPR | 56 | Less effective than 8-Amino-N1-IMP |

Cancer Treatment

Immunotherapy Enhancement

In cancer research, inosine and its derivatives have been shown to enhance the efficacy of CAR-T cell therapies. Specifically, exposure to inosine promotes metabolic reprogramming in CAR-T cells, leading to improved functionality and stemness features. This modulation enhances the cells' ability to control low-antigen tumors, indicating a potential application in improving outcomes for patients undergoing immunotherapy .

Table 2: Effects of Inosine on CAR-T Cell Functionality

| Study | Findings |

|---|---|

| CD19-INO-CAR-T Cells | Enhanced control over antigen-low tumor cells |

| Metabolic Reprogramming | Increased mitochondrial capacity and glycolytic activity |

Neuroprotection

Neurodegenerative Diseases

Research indicates that inosine exhibits neuroprotective effects in models of neurodegenerative diseases such as Parkinson's disease (PD) and Alzheimer's disease (AD). In preclinical studies, inosine administration has been associated with improvements in motor function and cognitive performance. Its mechanism is thought to involve modulation of oxidative stress and inflammatory responses, which are critical factors in neurodegeneration .

Table 3: Neuroprotective Effects of Inosine

| Disease | Model | Outcome |

|---|---|---|

| Parkinson's Disease | Animal Models | Improved motor function |

| Alzheimer's Disease | Cellular Models | Enhanced cognitive performance |

Immunomodulation

Anti-Inflammatory Actions

Inosine has shown promise in modulating immune responses across various disease models. It has been reported to activate anti-tumor responses and reduce inflammatory cytokines in conditions such as sepsis and acute hepatic injury. This immunomodulatory effect makes it a candidate for treating inflammatory diseases .

Table 4: Immunomodulatory Effects of Inosine

| Condition | Model | Effect |

|---|---|---|

| Sepsis | LPS-injected Mice | Decreased TNF-α levels |

| Acute Hepatic Injury | LPS-injected Mice | Suppressed inflammatory cytokines |

Wirkmechanismus

The mechanism of action of 8-Amino-Inosine involves its incorporation into nucleic acids, leading to the inhibition of viral replication or cancer cell proliferation. The compound targets specific enzymes involved in nucleic acid synthesis, such as DNA polymerase and reverse transcriptase, thereby disrupting the replication process .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar 8-Amino-Substituted Compounds

8-Aminoquinoline

Chemical Properties :

- Molecular Formula: C₉H₈N₂

- Molecular Weight: 144.18 g/mol ().

- Key Feature: Aromatic quinoline ring with an amino group at the 8-position, enhancing metal-chelating and antioxidant properties .

8-Aminooctanoic Acid

Chemical Properties :

- Molecular Formula: C₈H₁₇NO₂

- Molecular Weight: 159.23 g/mol ().

- Key Feature: A linear carbon chain with a terminal amino group, enabling integration into peptide-like structures .

Other Notable 8-Amino Derivatives

- 5-Amino-isoquinoline-8-carboxylic Acid: Molecular Formula: C₁₀H₈N₂O₂ (). Explored as a building block in medicinal chemistry for its bifunctional (amino and carboxylic acid) reactivity .

- 8-Aminoquinoline-Melatonin Hybrids: Combined with melatonin to target oxidative stress pathways, showing dual antioxidant and receptor-binding capabilities .

Comparative Data Table

Research Findings and Limitations

- 8-Aminoquinoline outperforms 8-aminoadenosine in antioxidant assays but lacks nucleoside-specific targeting .

- Structural rigidity of 8-aminoquinoline enhances its utility in synthetic chemistry compared to flexible 8-aminooctanoic acid .

Biologische Aktivität

8-Amino-Inosine (8-AI) is a purine derivative that has garnered attention for its potential biological activities, particularly in pharmacology and metabolic processes. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological implications, and relevant research findings.

This compound is classified as an 8-aminopurine, a group known for its ability to interact with various enzymes and receptors within biological systems. One of the key mechanisms by which 8-AI exerts its effects is through its competitive inhibition of purine nucleoside phosphorylase (PNPase), an enzyme involved in purine metabolism.

- Inhibition of PNPase : Research indicates that this compound acts as a competitive substrate for PNPase, with a reported inhibition constant of approximately 35 µmol/L . This competitive inhibition suggests that 8-AI can effectively modulate purine metabolism by altering the conversion rates of nucleosides.

Pharmacological Effects

The pharmacological profile of this compound is multifaceted, with implications for renal function, immune response, and potential therapeutic applications.

Renal and Metabolic Effects

Studies have shown that this compound influences renal excretory functions. It has been observed to:

- Increase diuresis and natriuresis : These effects are beneficial in conditions requiring fluid regulation .

- Alter urinary metabolite ratios : Treatment with 8-AI has been linked to changes in the inosine-to-hypoxanthine ratio in urine, indicating alterations in purine metabolism .

Immune Modulation

Emerging evidence suggests that this compound may also play a role in modulating immune responses:

Case Studies and Research Findings

Several studies have explored the biological activity of this compound, providing insights into its therapeutic potential:

| Study Reference | Subject | Dosage | Findings |

|---|---|---|---|

| Nascimento et al., 2015 | Mice | 10 and 100 mg/kg (i.p.) | Reduced flinching behavior induced by formalin; suggests analgesic properties. |

| Ruhal & Dhingra, 2018 | Rat | 100 and 200 mg/kg (i.p.) | Improvement in learning and memory; reduction in TNF-alpha levels. |

| Wardman et al., 2022 | Clinical Study | Not specified | Inosine supplementation showed safety in treating acute respiratory infections. |

These studies highlight the potential applications of this compound in pain management and cognitive function enhancement.

Q & A

Basic Research Questions

Q. What is the role of 8-Amino-Inosine in nucleic acid synthesis, and how can its biochemical activity be experimentally validated?

- Methodological Answer : this compound is a nucleoside critical for purine and pyrimidine nucleotide biosynthesis, serving as a precursor in DNA/RNA synthesis pathways. To validate its activity, researchers can:

- Use radiolabeled this compound in in vitro transcription assays to track incorporation into RNA strands.

- Employ enzymatic assays (e.g., spectrophotometric monitoring of hypoxanthine-guanine phosphoribosyltransferase activity) to quantify nucleotide conversion rates.

- Reference structural analogs like 8-Aminoadenosine derivatives for comparative studies on nucleoside transporter interactions .

Q. What are the recommended protocols for handling and storing this compound to ensure stability?

- Methodological Answer :

- Storage : Store at -20°C in airtight, light-resistant containers to prevent degradation. Avoid long-term storage due to potential aging effects, which may alter reactivity .

- Handling : Use PPE (gloves, lab coats) in a fume hood. Avoid contact with oxidizers, as decomposition may release toxic gases (e.g., CO, NOx). Monitor pH and temperature during experiments to minimize instability .

Q. Which analytical techniques are most effective for characterizing this compound purity and structural integrity?

- Methodological Answer :

- HPLC-MS : For quantifying purity and detecting degradation products (e.g., oxidized derivatives).

- NMR Spectroscopy : To confirm molecular structure (e.g., amine proton signals at δ 6.8–7.2 ppm).

- FT-IR : Identify functional groups (e.g., NH₂ stretching at ~3400 cm⁻¹). Cross-reference data with published spectra for validation .

Advanced Research Questions

Q. How do structural modifications of this compound influence its interaction with concentrative nucleoside transporters (CNTs)?

- Methodological Answer :

- Comparative Studies : Synthesize analogs (e.g., 8-Aminoadenosine) and test affinity via competitive inhibition assays using radiolabeled substrates.

- Conformational Analysis : Use molecular docking simulations to predict binding modes to CNT1/2. Validate with cryo-EM or X-ray crystallography if possible.

- Data Interpretation : Correlate transporter affinity with substituent electronegativity or steric effects. Note discrepancies between in silico predictions and empirical data .

Q. What experimental challenges arise when studying this compound’s metabolic flux in cellular systems, and how can they be mitigated?

- Methodological Answer :

- Challenge 1 : Endogenous nucleosides competing with this compound for incorporation.

- Mitigation : Use isotope tracing (e.g., ¹³C-labeled this compound) and LC-MS to distinguish exogenous vs. endogenous pools.

- Challenge 2 : Variable enzymatic activity across cell lines.

- Mitigation : Normalize data to cell-specific enzyme expression levels (e.g., via qPCR or Western blot).

- Statistical Rigor : Apply ANOVA with post-hoc tests to account for biological variability. Report p-values and confidence intervals for transparency .

Q. How should researchers resolve contradictions in stability data for this compound under varying experimental conditions?

- Methodological Answer :

- Root-Cause Analysis : Compare degradation profiles under controlled variables (e.g., pH, temperature, light exposure). Use accelerated stability studies (40°C/75% RH) to model long-term behavior.

- Data Reconciliation : Publish raw datasets with metadata (e.g., storage history, solvent systems) to enable cross-study validation.

- Case Study : Conflicting reports on thermal decomposition (65–145°C range) may stem from impurities or moisture content. Replicate experiments with rigorously purified batches .

Eigenschaften

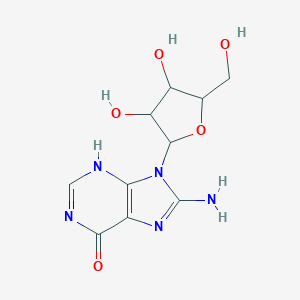

IUPAC Name |

8-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O5/c11-10-14-4-7(12-2-13-8(4)19)15(10)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H2,11,14)(H,12,13,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBCXRIVPFSZZSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=O)N1)N=C(N2C3C(C(C(O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10296437 | |

| Record name | 8-amino-9-pentofuranosyl-3,9-dihydro-6h-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10296437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13389-16-7 | |

| Record name | NSC109320 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109320 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-amino-9-pentofuranosyl-3,9-dihydro-6h-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10296437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.